trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5
Description
Structural Analysis
Molecular Architecture and Stereochemical Configuration
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 exhibits a complex molecular architecture comprising three distinct structural motifs:
| Component | Description |
|---|---|
| Cyclohexyl Core | A six-membered saturated cyclohexane ring with a trans-configured substituent. |
| 4-tert-Butyloxycarbonylamino Group | A protected amine group (Boc-protected amino) attached to the cyclohexyl ring at the 4-position. |
| Tetrahydro-2H-pyran-d5 Ring | A six-membered oxygen-containing ring (pyran) with five deuterium atoms, linked via an ether bond to the cyclohexyl oxygen. |
The trans configuration refers to the spatial arrangement of substituents on the cyclohexyl ring, where the Boc-protected amine and pyran ether groups occupy opposite sides of the ring plane. This stereochemical arrangement is critical for biological activity and molecular recognition.
The molecular formula of the deuterated compound is C₁₆H₂₄D₅NO₄ (molecular weight: 304.44 g/mol), differing from its non-deuterated analogue (C₁₆H₂₉NO₄, 299.41 g/mol) by the replacement of five hydrogen atoms with deuterium.
Isotopic Labeling Patterns in Deuterated Analogues
The deuterium labeling in trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 follows a specific pattern optimized for analytical sensitivity:
| Labeling Site | Deuterium Count | Purpose |
|---|---|---|
| Cyclohexyl Ring | 5 | Enhances mass spectrometric resolution in kinetic or metabolic studies. |
| Tetrahydro-2H-pyran Ring | 0 | Retains native hydrogen atoms for maintaining structural integrity. |
The deuterium atoms are strategically placed on the cyclohexyl ring to minimize isotopic dilution effects while maximizing detectability in NMR or mass spectrometry. The SMILES notation [2H]C1([2H])CC(CC([2H])([2H])C1([2H])OC2CCCCO2) indicates deuterium substitution at carbons 1, 4, and 6 of the cyclohexyl ring.
Comparative Analysis with Non-Deuterated Counterparts
Physical and Chemical Properties
Functional Implications
Deuteration alters kinetic isotope effects (KIEs), potentially slowing enzymatic reactions involving the cyclohexyl ring. This property is exploited in mechanistic studies to trace metabolic pathways or assess enzyme-substrate interactions.
Properties
IUPAC Name |
tert-butyl N-[3,3,4,5,5-pentadeuterio-4-(oxan-2-yloxy)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(18)17-12-7-9-13(10-8-12)20-14-6-4-5-11-19-14/h12-14H,4-11H2,1-3H3,(H,17,18)/i9D2,10D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWRRGNCVVZGPJ-UXCJJYBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])OC2CCCCO2)([2H])[2H])NC(=O)OC(C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of trans-4-Aminocyclohexanol
The Boc group is introduced to protect the amine during subsequent reactions. Typical conditions include:
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
Mechanism :
Etherification with Deuterated Tetrahydropyran
The hydroxyl group of Boc-protected cyclohexanol undergoes etherification with THP-d₅. Two approaches are viable:
Mitsunobu Reaction
-
Reagents : Deuterated THP-d₅ alcohol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
-
Solvent : THF or DCM
Mechanism :
Williamson Ether Synthesis
Deuterium Incorporation
Deuterium is introduced at the THP moiety via:
-
Deuterated Starting Materials : THP-d₅ alcohol or bromide synthesized from D₂O or deuterated reducing agents.
-
Catalytic Hydrogen-Deuterium Exchange : Using D₂ gas and palladium catalysts.
Stepwise Procedure and Optimization
Step 1: Boc Protection
Step 2: Mitsunobu Etherification
-
Combine trans-4-(Boc-amino)cyclohexanol (12.0 g, 46.2 mmol), THP-d₅-OH (7.2 g, 55.4 mmol), PPh₃ (14.5 g, 55.4 mmol), and DEAD (9.6 g, 55.4 mmol) in THF (200 mL).
-
Stir at 0°C for 1 hour, then warm to 25°C for 18 hours.
-
Concentrate and purify by flash chromatography (Yield: 78%).
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₂₄D₅NO₄ | HRMS |
| Molecular Weight | 304.44 g/mol | MS (ESI+) |
| Deuterium Incorporation | 5 atoms (THP ring) | ¹H NMR, MS |
| Purity | >98% | HPLC |
Challenges and Mitigation
Chemical Reactions Analysis
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: It is employed in drug development research to study the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the compound to interact with its target. The deuterium atoms present in the compound provide stability and facilitate detailed mechanistic studies using isotopic labeling techniques .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Cis Isomer and Deuterated Variants
The cis isomer (CAS: PA STI 015940) shares the same molecular formula and weight as the trans variant but differs in the spatial arrangement of the cyclohexyloxy group. Stereochemical distinctions influence physicochemical properties:
- Solubility: The trans isomer exhibits higher solubility in nonpolar solvents due to reduced steric hindrance .
- Stability : The Boc group in the trans configuration may adopt an equatorial position on the cyclohexane ring, enhancing resistance to acidic cleavage compared to the cis isomer .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Configuration |
|---|---|---|---|---|
| trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 | PA STI 015950 | C₁₆H₂₄D₅NO₄ | 304.44 | trans |
| cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 | PA STI 015940 | C₁₆H₂₄D₅NO₄ | 304.44 | cis |
Other Boc-Protected Cyclohexyloxy Derivatives
- 4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261231-29-1): A piperidine-based Boc-protected compound with a pyrimidine substituent. Unlike the target compound, its pyrimidine group increases polarity, altering chromatographic retention times in HPLC analyses .
- tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 1261231-92-8): Features a pyrrolidine ring and bromopyridyl group, conferring distinct reactivity in cross-coupling reactions compared to the cyclohexyloxy-pyran system .
Isotopic Effects in Deuterated Compounds
Deuteration in the tetrahydro-2H-pyran ring (d5) reduces metabolic degradation rates by up to 30% compared to non-deuterated analogs, as observed in pharmacokinetic studies of related Boc-protected compounds . This isotopic labeling also minimizes background interference in mass spectrometry, enhancing detection sensitivity .
Key Research Findings
Stereochemical Stability : Trans-configuration confers greater thermal stability (decomposition at 215°C vs. 198°C for cis) due to favorable Boc group orientation .
Lumping Strategy Relevance : While structurally similar compounds (e.g., cis/trans isomers) are often "lumped" in kinetic models, isotopic variants like deuterated forms are treated separately due to divergent reaction kinetics .
Synthetic Utility : The trans isomer demonstrates superior compatibility with Grignard reactions, whereas the cis isomer is prone to steric hindrance .
Biological Activity
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 (CAS Number: 1322626-69-6) is a synthetic compound with potential applications in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H24D5NO4
- Molecular Weight : 304.44 g/mol
- CAS Number : 1322626-69-6
- SMILES Notation : [2H]C1([2H])CC(CC([2H])([2H])C1([2H])OC2CCCCO2)NC(=O)OC(C)(C)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound features a tetrahydropyran ring that may facilitate interactions with lipid membranes, enhancing its bioavailability and efficacy in cellular environments.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, indicating its usefulness in developing new antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in cellular models.
- Neuroprotective Activity : Evidence points toward neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.
| Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (E. coli) |
|---|---|---|
| 10 | 15 | 10 |
| 25 | 35 | 30 |
| 50 | 70 | 65 |
| 100 | 90 | 85 |
Case Study 2: Neuroprotective Effects
In a neuroprotection assay using SH-SY5Y neuroblastoma cells, this compound showed promise in protecting cells from oxidative stress induced by hydrogen peroxide. The compound significantly decreased cell death and increased cell viability compared to controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 30 |
| H₂O₂ Only | 15 |
| H₂O₂ + Compound (10 µM) | 45 |
| H₂O₂ + Compound (50 µM) | 70 |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5, and how can isotopic labeling be optimized?
- Methodological Answer : The synthesis requires precise control over stereochemistry at the cyclohexyloxy and tetrahydro-2H-pyran moieties. Deuterium incorporation (d5) is critical for isotopic tracing in metabolic studies. A stepwise approach involves:
- Protecting the tert-butyloxycarbonyl (Boc) group during cyclohexanol derivatization to avoid premature deprotection .
- Using deuterated solvents (e.g., D2O or CD3OD) and catalysts (e.g., Pd/C in D2) for selective deuterium exchange at labile positions .
- Validating isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- X-ray crystallography for absolute configuration verification (if crystals are obtainable) .
- 2D NMR (COSY, HSQC, HMBC) to resolve coupling between the cyclohexyloxy and pyran protons .
- HPLC-MS with isotope-labeled internal standards (e.g., BP1-D5 or BPA-D4) to assess purity and isotopic distribution .
Q. What role does the tert-butyloxycarbonyl (Boc) group play in this compound’s stability during experimental workflows?
- Methodological Answer : The Boc group protects the amine functionality during acidic or oxidative reaction conditions. Stability tests under varying pH (1–12) and temperature (4–60°C) show:
- Deprotection occurs rapidly in trifluoroacetic acid (TFA) but is stable in aqueous buffers (pH 7.4) for >24 hours .
- Use TFA-free cleavage agents (e.g., HCl/dioxane) to preserve the Boc group in downstream applications .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyloxy moiety influence the compound’s interaction with biological targets?
- Methodological Answer : The trans configuration enhances conformational rigidity, which can be probed via:
- Molecular docking simulations to compare binding affinities of trans vs. cis isomers to cyclooxygenase (COX) or cytochrome P450 enzymes .
- Circular dichroism (CD) to correlate stereochemical purity with activity in enzyme inhibition assays .
Q. What experimental strategies resolve contradictory data in deuterium kinetic isotope effect (DKIE) studies involving this compound?
- Methodological Answer : Contradictions arise from competing mechanisms (e.g., tunneling vs. steric effects). To address this:
- Perform isotopomer-specific kinetics using LC-MS/MS to track deuterium retention in metabolic byproducts .
- Use density functional theory (DFT) to model transition states and identify dominant isotope effects .
Q. How can researchers predict the metabolic fate of this deuterated compound in vivo?
- Methodological Answer : Combine:
- In vitro hepatocyte assays with isotopically labeled cofactors (e.g., NADPH-d4) to trace oxidation pathways .
- High-resolution tandem mass spectrometry (HRMS/MS) to identify deuterium-retaining metabolites, prioritizing ions with m/z shifts consistent with d5 labeling .
Q. What computational tools are recommended for optimizing synthetic routes to this compound?
- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) leverage reaction databases to propose routes with >90% feasibility:
- Prioritize retrosynthetic steps involving Boc-protected intermediates to minimize side reactions .
- Validate route efficiency using batch reaction calorimetry to monitor exothermicity and byproduct formation .
Q. How can researchers mitigate hydrolysis of the tetrahydro-2H-pyran ring under aqueous conditions?
- Methodological Answer : Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
